1-(2-cyanobenzyl)-3-(4-ethylphenyl)-2,4-dioxo-N-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Overview
Description
1-[(2-CYANOPHENYL)METHYL]-3-(4-ETHYLPHENYL)-2,4-DIOXO-N-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-CYANOPHENYL)METHYL]-3-(4-ETHYLPHENYL)-2,4-DIOXO-N-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE typically involves multi-step organic reactionsCommon reagents used in these steps include organometallic compounds, acids, and bases under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(2-CYANOPHENYL)METHYL]-3-(4-ETHYLPHENYL)-2,4-DIOXO-N-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pressure, and pH. Catalysts like palladium or platinum may be used to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional functional groups, while reduction can lead to simpler amine derivatives.
Scientific Research Applications
1-[(2-CYANOPHENYL)METHYL]-3-(4-ETHYLPHENYL)-2,4-DIOXO-N-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to the desired therapeutic or biological outcomes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds with similar core structures but different substituents.
Cyanophenyl Compounds: Molecules containing the cyano group attached to a phenyl ring.
Ethylphenyl Compounds: Compounds with ethyl groups attached to a phenyl ring.
Uniqueness
1-[(2-CYANOPHENYL)METHYL]-3-(4-ETHYLPHENYL)-2,4-DIOXO-N-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C33H28N4O3 |
---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
1-[(2-cyanophenyl)methyl]-3-(4-ethylphenyl)-2,4-dioxo-N-(2-phenylethyl)quinazoline-7-carboxamide |
InChI |
InChI=1S/C33H28N4O3/c1-2-23-12-15-28(16-13-23)37-32(39)29-17-14-25(31(38)35-19-18-24-8-4-3-5-9-24)20-30(29)36(33(37)40)22-27-11-7-6-10-26(27)21-34/h3-17,20H,2,18-19,22H2,1H3,(H,35,38) |
InChI Key |
VAMZNHAZIFFKRN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCCC4=CC=CC=C4)N(C2=O)CC5=CC=CC=C5C#N |
Origin of Product |
United States |
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